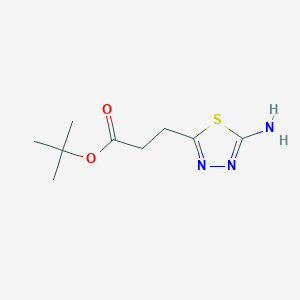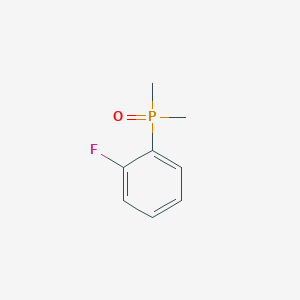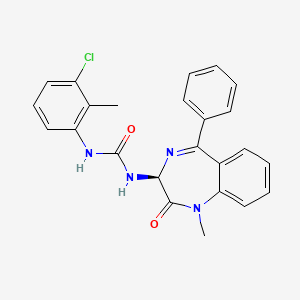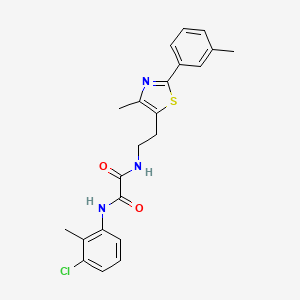![molecular formula C21H20BrNO5 B2723837 3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951982-49-3](/img/structure/B2723837.png)
3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural components, including a bromophenoxy group, a methoxypropyl group, and a dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one moiety. Oxazines, like the one in this compound, are heterocyclic compounds containing both oxygen and nitrogen in a six-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural components. For example, oxazines generally exhibit properties of weak OH acids .Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research has delved into the synthetic pathways and properties of compounds related to "3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one." For instance, the study of reactive troponoids and o-aminophenol has led to the synthesis of various oxazine derivatives, revealing insights into reaction mechanisms and product formation (Nozoe, Someya, & Okai, 1979). Similarly, the synthesis of 3,4‐Dihydro‐benz[1,3]oxazine derivatives from 2‐Acyl(or aroyl)‐cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement has been documented, providing a foundation for exploring novel synthetic routes and chemical transformations (Buttke, Ramm, & Niclas, 1993).
Biological and Pharmacological Activities
Compounds within the same chemical family have demonstrated significant biological and pharmacological activities, such as antimicrobial, antifungal, and antioxidant properties. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have shown potent antioxidant activities, suggesting their utility in developing natural antioxidant agents for food preservation or pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).
Material Science and Photophysical Properties
The exploration of photophysical properties and material science applications is another area of interest. Studies on bichromophoric photochromes based on oxazine ring opening and closing have unveiled potential applications in developing responsive materials and molecular switches, emphasizing the versatile functionality of oxazine derivatives in material science (Tomasulo, Sortino, & Raymo, 2008).
Environmental and Agronomic Utility
Research into the environmental and agronomic utility of benzoxazinones and related compounds, which share structural similarities with the compound of interest, has shown their potential in natural pest management strategies due to their phytotoxic and antimicrobial properties. This indicates the broader environmental significance of such compounds (Macias et al., 2006).
Future Directions
properties
IUPAC Name |
3-(2-bromophenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-25-10-4-9-23-11-15-17(27-13-23)8-7-14-20(24)19(12-26-21(14)15)28-18-6-3-2-5-16(18)22/h2-3,5-8,12H,4,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOCRJYFTDYUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)
![3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2723759.png)
![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)


![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)


![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)
